Cas no 870822-85-8 (2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(6-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-based boronic ester derivative, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its chloronaphthyl backbone enhances reactivity in aryl-aryl bond formation, while the tetramethyl dioxaborolane group offers improved stability and handling compared to boronic acids. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its crystalline solid form ensures ease of purification and storage. The product’s compatibility with a wide range of reaction conditions makes it a versatile building block for synthesizing complex organic frameworks.
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
870822-85-8 structure
Product name:2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:870822-85-8
MF:C16H18BClO2
MW:288.576923847198
CID:4268928
PubChem ID:67482366

2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-
    • 2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • 2-(6-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(6-Chloro-2-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-12575891
    • SCHEMBL2643614
    • DTXSID301161880
    • DA-01879
    • Z2044748449
    • ZBKPIWYTBXVKAC-UHFFFAOYSA-N
    • 870822-85-8
    • CS-0369282
    • 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3
    • InChI Key: ZBKPIWYTBXVKAC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 288.1088377Da
  • Monoisotopic Mass: 288.1088377Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12575891-5.0g
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95%
5g
$3147.0 2023-05-06
Enamine
EN300-12575891-0.25g
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95%
0.25g
$538.0 2023-05-06
Enamine
EN300-12575891-0.05g
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95%
0.05g
$252.0 2023-05-06
Enamine
EN300-12575891-1.0g
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95%
1g
$1086.0 2023-05-06
Enamine
EN300-12575891-250mg
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95.0%
250mg
$538.0 2023-10-02
1PlusChem
1P00H47H-100mg
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
870822-85-8 95%
100mg
$527.00 2024-04-21
1PlusChem
1P00H47H-250mg
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
870822-85-8 95%
250mg
$727.00 2024-04-21
Aaron
AR00H4FT-5g
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
870822-85-8 95%
5g
$4353.00 2025-02-14
Enamine
EN300-12575891-50mg
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
870822-85-8 95.0%
50mg
$252.0 2023-10-02
A2B Chem LLC
AH97805-10g
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
870822-85-8 95%
10g
$4948.00 2024-04-19

Additional information on 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 870822-85-8): An Overview

2-(6-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 870822-85-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a member of the dioxaborolane family and is characterized by its unique structural features, which include a chloronaphthalene moiety and a boron-containing heterocyclic ring. The combination of these functionalities endows the compound with a range of useful properties that make it an important intermediate in various chemical reactions and synthetic pathways.

The chloronaphthalene moiety in 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts significant electronic and steric effects to the molecule. Chlorinated aromatic compounds are known for their stability and reactivity in various chemical transformations. The presence of the chlorine atom can influence the electronic distribution within the molecule, affecting its reactivity in cross-coupling reactions and other synthetic processes. This makes the compound particularly useful in the synthesis of complex organic molecules with specific functional groups.

The dioxaborolane ring is another key feature of this compound. Dioxaborolanes are well-known for their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are widely used in the synthesis of biologically active compounds and pharmaceuticals due to their high efficiency and selectivity. The boron atom in the dioxaborolane ring can readily participate in these coupling reactions, allowing for the formation of carbon-carbon bonds with high regioselectivity and stereoselectivity.

Recent research has highlighted the potential applications of 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel anticancer agents. The chloronaphthalene moiety was found to enhance the lipophilicity and cellular uptake of these agents, while the dioxaborolane ring facilitated their efficient synthesis through palladium-catalyzed coupling reactions.

In addition to its applications in medicinal chemistry, 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been explored for its potential use in materials science. A recent study published in Advanced Materials reported that this compound can be used as a building block for the synthesis of conjugated polymers with tunable electronic properties. The unique combination of aromatic and boron-containing functionalities allows for the design of materials with specific optical and electronic characteristics, making them suitable for applications in organic electronics and photovoltaic devices.

The synthetic accessibility of 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxborolane is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common approach involves the reaction of 6-chloro-naphthalene with boronic acid derivatives under palladium catalysis. This method provides high yields and excellent purity levels, making it suitable for industrial-scale production.

In conclusion, 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxborolane (CAS No. 870822-85-8) is a valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structural features make it an ideal intermediate for various chemical transformations and synthetic pathways. Ongoing research continues to uncover new potential uses for this compound in pharmaceutical development and materials science.

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